7-hydroxy-1-methylindolin-2-one chemical structure and physical properties
7-hydroxy-1-methylindolin-2-one chemical structure and physical properties
Introduction
7-hydroxy-1-methylindolin-2-one is a heterocyclic organic compound belonging to the oxindole family.[1][2] Its structure is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidone ring, with a hydroxyl group substituted at the 7-position and a methyl group at the 1-position (the nitrogen atom). This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the established biological activities of the broader hydroxyindole class of compounds, such as antioxidant and anti-inflammatory properties.[1][3] As a functionalized oxindole, 7-hydroxy-1-methylindolin-2-one serves as a valuable synthetic intermediate for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and potential biological significance, tailored for researchers and professionals in drug development.
Chemical Structure and Elucidation
The chemical structure of 7-hydroxy-1-methylindolin-2-one is defined by its systematic IUPAC name and its constituent functional groups. The core is an indolin-2-one (or oxindole) scaffold, which is a lactam. The key substituents are a hydroxyl group on the aromatic ring at position 7 and a methyl group on the nitrogen atom of the lactam ring.
Caption: Chemical structure of 7-hydroxy-1-methylindolin-2-one.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3550 - 3200 (broad, strong) | Stretching vibration of the phenolic hydroxyl group. |
| C-H (aromatic) | 3100 - 3000 (medium) | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (aliphatic) | 2950 - 2850 (medium) | Stretching vibrations of the C-H bonds of the methyl and methylene groups. |
| C=O (lactam) | 1690 - 1630 (strong) | Stretching vibration of the carbonyl group in the five-membered lactam ring. |
| C=C (aromatic) | 1600 - 1475 (medium, multiple bands) | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |
| C-O (phenol) | 1300 - 1000 (strong) | Stretching vibration of the C-O bond of the phenolic hydroxyl group. |
| C-N | 1250 - 1000 (medium-strong) | Stretching vibration of the C-N bond in the lactam ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the indolinone ring, the methyl protons attached to the nitrogen, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the downfield region (around 6.5-7.5 ppm). The methylene protons would likely be a singlet or a pair of doublets around 3.5 ppm. The N-methyl protons would appear as a singlet further upfield, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (downfield, around 170-180 ppm), the aromatic carbons (in the range of 110-160 ppm), the methylene carbon, and the methyl carbon (upfield). The carbon bearing the hydroxyl group would be shifted downfield compared to the other aromatic carbons.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (163.17). Common fragmentation patterns for oxindoles could involve the loss of CO (m/z 28) from the molecular ion, as well as cleavages of the substituents. A plausible fragmentation could involve the loss of the methyl group or cleavage of the lactam ring.
Physical and Chemical Properties
Quantitative experimental data for the physical properties of 7-hydroxy-1-methylindolin-2-one are not widely published. The following table summarizes the known and predicted properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| CAS Number | 20870-84-2 | [1][2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available in surveyed literature | - |
| Boiling Point | Not available in surveyed literature | - |
| Solubility | Not available in surveyed literature | - |
| pKa | Not available in surveyed literature | - |
The phenolic hydroxyl group imparts acidic properties to the molecule, while the lactam nitrogen is weakly basic. The compound is expected to be soluble in polar organic solvents such as DMSO and methanol, with limited solubility in water.
Synthesis of 7-hydroxy-1-methylindolin-2-one
Several synthetic strategies can be envisioned for the preparation of 7-hydroxy-1-methylindolin-2-one, primarily involving the construction of the oxindole core with the desired hydroxylation pattern.
Caption: Overview of synthetic strategies for 7-hydroxy-1-methylindolin-2-one.
Representative Synthetic Protocol (Theoretical)
Method: Modified Fischer Indole Synthesis with a Protecting Group
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Protection of the Hydroxyl Group: Start with a suitable precursor such as 3-methoxyphenylhydrazine. The methoxy group serves as a protected form of the hydroxyl group.
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Condensation: React the 3-methoxyphenylhydrazine with a suitable ketone or aldehyde, such as pyruvic acid, under acidic conditions to form the corresponding hydrazone.
-
Cyclization (Fischer Indole Synthesis): Heat the hydrazone in the presence of a Lewis or Brønsted acid catalyst (e.g., zinc chloride or polyphosphoric acid) to induce cyclization and form the methoxy-substituted indole derivative.
-
N-Methylation: Methylate the nitrogen of the indole ring using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Oxidation: Oxidize the resulting N-methyl-methoxyindole at the 2- and 3-positions to form the corresponding isatin (indoline-2,3-dione).
-
Reduction: Selectively reduce the 3-keto group of the isatin to a methylene group to yield 7-methoxy-1-methylindolin-2-one.
-
Deprotection: Cleave the methyl ether of the methoxy group to reveal the final 7-hydroxy-1-methylindolin-2-one. This can be achieved using strong acids like HBr or with reagents such as boron tribromide (BBr₃).
-
Purification: Purify the final product by recrystallization or column chromatography.
Biological Activity and Potential Applications
The hydroxyindole scaffold is a well-established pharmacophore with a range of biological activities. The presence of the phenolic hydroxyl group in 7-hydroxy-1-methylindolin-2-one suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
The phenolic hydroxyl group can act as a hydrogen atom donor, which allows it to scavenge free radicals and terminate radical chain reactions.[1] This radical-trapping ability is the basis for the antioxidant effect observed in many phenolic compounds. Studies on related hydroxyindoles have demonstrated their capacity to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation, through their radical-trapping antioxidant activity.[3]
Experimental Protocol for DPPH Radical Scavenging Assay:
This protocol describes a common method to evaluate the antioxidant capacity of a compound like 7-hydroxy-1-methylindolin-2-one.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of 7-hydroxy-1-methylindolin-2-one in methanol at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution (or methanol as a blank control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
The anti-inflammatory potential of hydroxyindoles is thought to be mediated through the modulation of various inflammatory pathways.[1] This can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[4][5] The underlying mechanism often involves the interference with key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6]
Potential Applications:
-
Pharmaceutical Research: 7-hydroxy-1-methylindolin-2-one can serve as a lead compound or a synthetic intermediate for the development of novel therapeutics targeting diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.[1]
-
Biochemical Research: This compound can be utilized as a tool to investigate the mechanisms of antioxidant and anti-inflammatory pathways in various biological systems.[1]
Conclusion
7-hydroxy-1-methylindolin-2-one is a structurally interesting oxindole derivative with significant potential for applications in medicinal chemistry and biochemical research. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its chemical structure strongly suggests antioxidant and anti-inflammatory capabilities inherent to the hydroxyindole class. Further research to fully characterize this compound and explore its pharmacological profile is warranted and could lead to the discovery of new therapeutic agents.
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